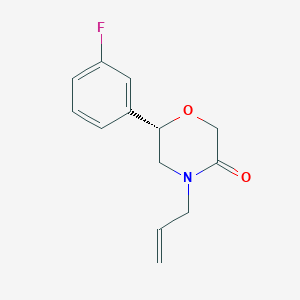

(6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one

Descripción

(6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is a chiral morpholin-3-one derivative characterized by:

- Core structure: A six-membered morpholin-3-one ring.

- Substituents:

- A 3-fluorophenyl group at the 6-position (S-configuration).

- An allyl (prop-2-en-1-yl) group at the 4-position.

- Key features: The stereochemistry at C6 (S-configuration) and the electron-withdrawing fluorine atom on the phenyl ring may influence biological activity, solubility, and intermolecular interactions .

Propiedades

Número CAS |

920798-20-5 |

|---|---|

Fórmula molecular |

C13H14FNO2 |

Peso molecular |

235.25 g/mol |

Nombre IUPAC |

(6S)-6-(3-fluorophenyl)-4-prop-2-enylmorpholin-3-one |

InChI |

InChI=1S/C13H14FNO2/c1-2-6-15-8-12(17-9-13(15)16)10-4-3-5-11(14)7-10/h2-5,7,12H,1,6,8-9H2/t12-/m1/s1 |

Clave InChI |

HUZKNTAQXAZBMB-GFCCVEGCSA-N |

SMILES isomérico |

C=CCN1C[C@@H](OCC1=O)C2=CC(=CC=C2)F |

SMILES canónico |

C=CCN1CC(OCC1=O)C2=CC(=CC=C2)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (6S)-6-(3-Fluorofenil)-4-(prop-2-en-1-il)morfolin-3-ona típicamente involucra los siguientes pasos:

Formación del Anillo de Morfolina: El anillo de morfolina se puede sintetizar mediante la reacción de dietanolamina con un compuesto halogenado adecuado en condiciones básicas.

Introducción del Grupo Fluorofenilo: El grupo fluorofenilo se puede introducir a través de una reacción de sustitución aromática nucleofílica utilizando un derivado de fluorobenceno.

Adición del Grupo Prop-2-en-1-il: El grupo prop-2-en-1-il se puede agregar a través de una reacción de alquilación utilizando un haluro de alilo.

Métodos de Producción Industrial

En un entorno industrial, la producción de (6S)-6-(3-Fluorofenil)-4-(prop-2-en-1-il)morfolin-3-ona puede implicar condiciones de reacción optimizadas, como el uso de catalizadores, temperaturas controladas y presiones para mejorar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, formando potencialmente óxidos u otros derivados que contienen oxígeno.

Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos, como alcoholes o aminas.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde uno de sus sustituyentes es reemplazado por otro grupo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de aluminio y litio, el borohidruro de sodio y la hidrogenación catalítica se utilizan comúnmente.

Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos, nucleófilos o electrófilos bajo diversas condiciones.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Química

En química, (6S)-6-(3-Fluorofenil)-4-(prop-2-en-1-il)morfolin-3-ona se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica.

Biología

En la investigación biológica, este compuesto puede estudiarse por sus posibles interacciones con moléculas biológicas, como proteínas o ácidos nucleicos. Podría servir como una sonda o ligando en ensayos bioquímicos.

Medicina

En medicina, (6S)-6-(3-Fluorofenil)-4-(prop-2-en-1-il)morfolin-3-ona puede investigarse por sus propiedades farmacológicas. Podría ser un candidato para el desarrollo de fármacos, particularmente si exhibe actividad contra objetivos biológicos específicos.

Industria

En aplicaciones industriales, este compuesto puede utilizarse en el desarrollo de nuevos materiales, como polímeros o revestimientos, debido a su estabilidad química y reactividad.

Mecanismo De Acción

El mecanismo de acción de (6S)-6-(3-Fluorofenil)-4-(prop-2-en-1-il)morfolin-3-ona implica su interacción con objetivos moleculares, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y conduciendo a efectos biológicos específicos. Las vías exactas involucradas dependen del contexto específico de su uso.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Variability in Morpholin-3-one Derivatives

The biological and physicochemical properties of morpholin-3-one derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Morpholin-3-one Derivatives and Their Substituents

Key Observations:

- Steric Effects: The allyl group (target compound) is smaller than phenylethyl () or nitrophenoxy () groups, possibly improving membrane permeability .

- Biological Activity : Compounds with nitro or chlorophenyl groups () show apoptosis induction in A549 cells, suggesting that electron-deficient aromatic rings may enhance anticancer activity .

Stereochemical Influence

The S-configuration at C6 in the target compound contrasts with racemic or unspecified stereochemistry in other derivatives (e.g., ). Chirality can significantly alter:

Physicochemical Properties

Table 2: Estimated Properties Based on Substituents

Research Findings and Implications

- Anticancer Potential: Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show apoptosis induction in A549 cells, suggesting the target compound’s 3-fluorophenyl group may offer similar or improved activity pending experimental validation .

- Synthetic Accessibility : The allyl group in the target compound may simplify synthesis compared to bulkier substituents (e.g., phenylethyl in ), though stereoselective synthesis remains challenging .

- Patent Relevance : Complex morpholin-3-one derivatives in patents () highlight the scaffold’s versatility in drug discovery, particularly for kinase inhibitors or epigenetic modulators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.